molecular formula C10H12N2O B1266892 1-Acetyl-6-aminoindoline CAS No. 62368-29-0

1-Acetyl-6-aminoindoline

Cat. No.: B1266892
CAS No.: 62368-29-0
M. Wt: 176.21 g/mol
InChI Key: LOZKZWIQDVEDCQ-UHFFFAOYSA-N
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Description

1-Acetyl-6-aminoindoline is an organic compound with the molecular formula C₁₀H₁₂N₂O. It is a derivative of indoline, featuring an acetyl group at the first position and an amino group at the sixth position. This compound is known for its light yellow to light brown powder form and is used in various chemical and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

1-Acetyl-6-aminoindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a reactant in the preparation of transient receptor potential cation channel V1 (TRPV1) antagonists . Additionally, this compound inhibits the binding of the human immunodeficiency virus (HIV) envelope glycoprotein gp120 to the cluster of differentiation 4 (CD4) receptor . These interactions highlight its potential as an antiproliferative agent and a serotonin 5-HT2C/2B receptor antagonist .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a TRPV1 antagonist suggests that it can modulate pain perception and inflammatory responses in cells . Furthermore, its inhibition of HIV gp120 binding to CD4 receptors indicates its potential in preventing viral entry and replication in host cells . These effects underscore the compound’s significance in cellular research and therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with TRPV1 channels results in the inhibition of calcium ion influx, thereby modulating pain and inflammation . Additionally, its binding to HIV gp120 prevents the virus from attaching to CD4 receptors, inhibiting viral entry into host cells . These mechanisms highlight the compound’s potential in therapeutic interventions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as temperatures between 2-8°C . Its degradation over time can impact its efficacy in biochemical assays and therapeutic applications. Long-term studies are necessary to fully understand its temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in experimental settings. These findings are essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its role in the metabolism of serotonin and other neurotransmitters has been documented, indicating its potential impact on metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s effects on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-6-aminoindoline can be synthesized through several methods. One common approach involves the acetylation of 6-aminoindoline. The reaction typically uses acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process .

Chemical Reactions Analysis

1-Acetyl-6-aminoindoline undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction:

  • Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.

Substitution:

  • Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

1-Acetyl-6-aminoindoline has a wide range of applications in scientific research:

Chemistry:

  • It is used as a reactant in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry:

Comparison with Similar Compounds

1-Acetyl-6-aminoindoline can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HIV gp120 binding to CD4 receptors highlights its potential as a therapeutic agent .

Properties

IUPAC Name

1-(6-amino-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZKZWIQDVEDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293172
Record name 1-Acetyl-6-aminoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62368-29-0
Record name 62368-29-0
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Record name 1-Acetyl-6-aminoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-6-aminoindoline
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Synthesis routes and methods I

Procedure details

1-Acetyl-6-nitroindoline (3.8 g, 18.3 mmol) is suspended in EtOAc (200 mL). Pd/C (650 mg, 10%) is added, and the mixture is hydrogenated at 40-55 p.si.i. for 2 hours. The mixture is then filtered through celite. The filtrate is concentrated, and the residue is triturated with ether to yield 1-acetyl-6-aminoindoline (3.18 g, 99%) as an orange solid.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
650 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under ice cooling, acetyl chloride (1.7 ml) was added dropwise into a solution of 1-[1-(4-t-butoxycarbonyl)piperidin-4-yl]-6-aminomethylindoline (8.3 g) and triethylamine (2.4 g) in acetonitrile (150 ml) followed by stirring the resultant mixture at room temperature for 1 hr. To the liquid reaction mixture were added a saturated aqueous solution of sodium bicarbonate and ethyl acetate and the layers were separated. The organic layer was then washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. After adding chloroform (100 ml) and trifluoroacetic acid (50 ml), the resultant mixture was stirred at room temperature for 2 hr. After concentrating under reduced pressure, a 2 N aqueous solution of sodium hydroxide (100 ml) and toluene (50 ml) were added thereto followed by vigorous stirring. Then the resultant mixture was purified by NH-silica gel column chromatography (methanol/ethyl acetate system) to give the title compound (3.78 g) as white needles (yield: 58%).
Quantity
1.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-[1-(4-t-butoxycarbonyl)piperidin-4-yl]-6-aminomethylindoline
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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